N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzodioxane ring system with an amine group substituted at the 6th position and diethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzodioxane derivatives.
Scientific Research Applications
N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cholinesterase, which plays a role in the breakdown of neurotransmitters. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacking the diethylamine substitution.
N,N-Diethyl-1,4-benzodioxane-6-amine: A closely related compound with similar biological activities.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar core structures but different substituents.
Uniqueness
N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylamine group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114662-65-6 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,N-diethyl-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)10-5-6-11-12(9-10)15-8-7-14-11/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
HZQQUNFGLJORRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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